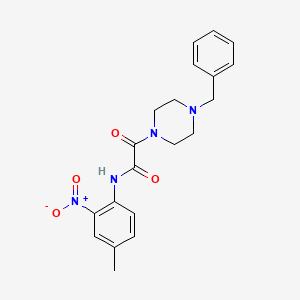
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a benzyl group and an acetamide moiety linked to a nitrophenyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the preparation of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
-
Nitration of the Phenyl Ring: : The next step is the nitration of 4-methylphenylamine to introduce the nitro group. This is usually done using a mixture of concentrated sulfuric acid and nitric acid.
-
Formation of the Acetamide Linkage: : The final step involves coupling the 4-benzylpiperazine with the nitrated phenylamine through an acetamide linkage. This can be achieved using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction to form an amine group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The benzyl group attached to the piperazine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation, pyridine for acetamide formation.
Major Products
Reduction Product: 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-aminophenyl)-2-oxoacetamide.
Substitution Products: Various derivatives depending on the substituent introduced in place of the benzyl group.
Aplicaciones Científicas De Investigación
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperazine core.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-benzylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)-2-oxoacetamide: Similar structure but lacks the nitro group on the phenyl ring.
Uniqueness
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent by providing multiple sites for interaction with biological targets.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-15-7-8-17(18(13-15)24(27)28)21-19(25)20(26)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGIPYJDBGYTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
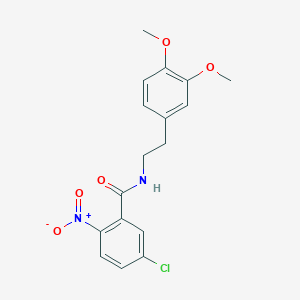
![2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725313.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2725314.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2725316.png)
![3-({1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2725319.png)
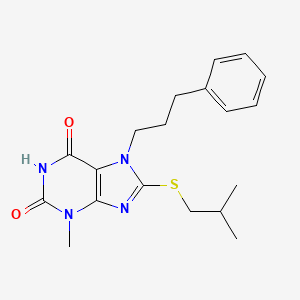

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2725325.png)
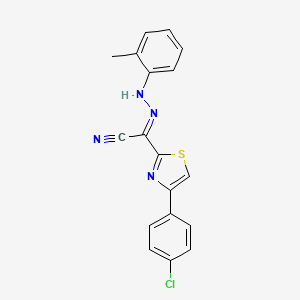
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
![4-benzoyl-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)
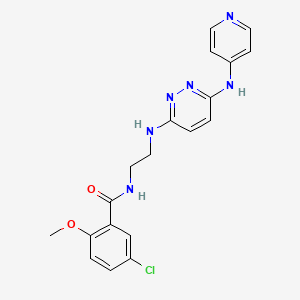
![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)
![5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2725334.png)
